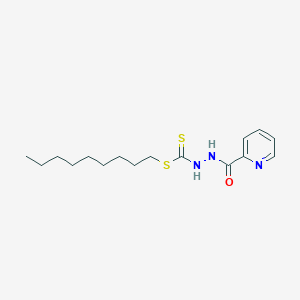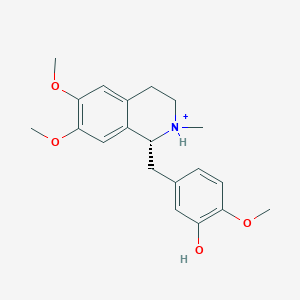
(R)-laudanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-laudanine(1+) is the (R)-enantiomer of laudanine(1+). It is a conjugate acid of a (R)-laudanine. It is an enantiomer of a (S)-laudanine(1+).
Scientific Research Applications
1. Alkaloid Biosynthesis in Plants
(R)-Laudanine plays a significant role in the biosynthesis of various alkaloids in plants. In the opium poppy (Papaver somniferum), (R)-Laudanine is a key intermediate in the biosynthetic pathway leading to several important alkaloids. The study by Xu Han et al. (2010) on the biosynthesis of papaverine, a well-known opium alkaloid, highlights the importance of (R)-Laudanine in this process. (R)-Laudanine is methylated to form laudanosine, which is then demethylated to produce the precursor of papaverine, demonstrating its crucial role in this biosynthetic pathway (Xu Han et al., 2010).
2. Enzymatic Activity and Alkaloid Biosynthesis
Another important aspect of (R)-Laudanine's role in scientific research is its involvement in enzymatic reactions. A study conducted by A. Ounaroon et al. (2003) on the O-methyltransferases in Papaver somniferum revealed that the enzyme responsible for converting reticuline to laudanine in tetrahydrobenzylisoquinoline biosynthesis is crucial for alkaloid production in the opium poppy. This study provides insights into the enzymatic activity involving (R)-Laudanine and its significance in plant biochemistry (A. Ounaroon et al., 2003).
3. Biotransformation in Plant Cell Cultures
The biotransformation of compounds related to (R)-Laudanine in plant cell cultures has been a subject of research, as indicated by the study of Wenhua Cui et al. (2007). This research provides insights into how plant cell cultures metabolize compounds like laudanine, contributing to our understanding of plant alkaloid metabolism and the potential for harnessing these processes for various applications in pharmacology and biochemistry (Wenhua Cui et al., 2007).
properties
Product Name |
(R)-laudanine |
|---|---|
Molecular Formula |
C20H26NO4+ |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1/t16-/m1/s1 |
InChI Key |
MPYHGNAJOKCMAQ-MRXNPFEDSA-O |
Isomeric SMILES |
C[NH+]1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)OC)OC |
SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



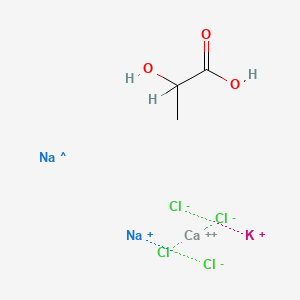
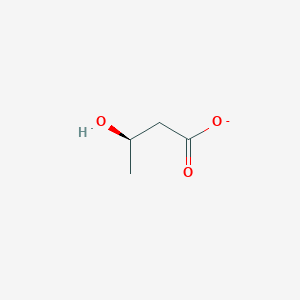
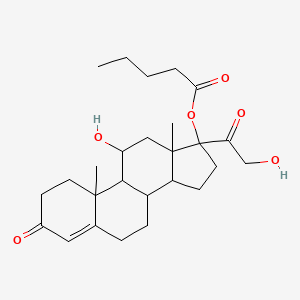
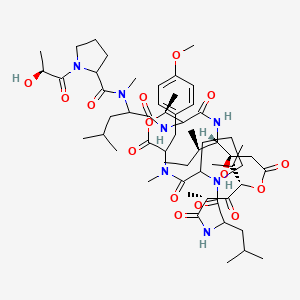
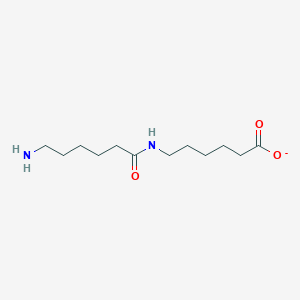
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
![[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid](/img/structure/B1233791.png)

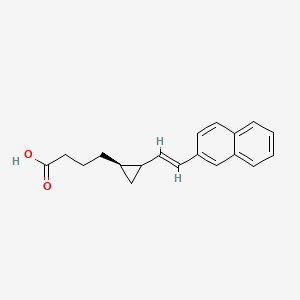
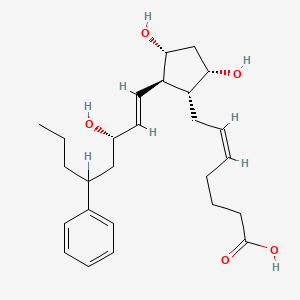
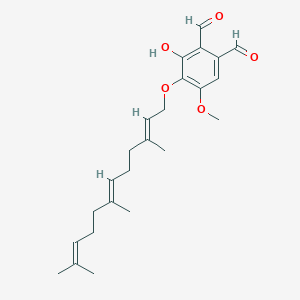

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)
